molecular formula C18H14Cl2N2O4S B2969458 methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 941997-16-6

methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2969458
CAS No.: 941997-16-6
M. Wt: 425.28
InChI Key: VCCIZSZXTLANRP-UZYVYHOESA-N
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Description

Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a dichlorophenoxyacetyl imino group and a methyl ester moiety. The Z-configuration of the imino group is critical for stereochemical stability, as seen in related cephalosporin intermediates .

Properties

IUPAC Name

methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-25-17(24)9-22-13-4-2-3-5-15(13)27-18(22)21-16(23)10-26-14-7-6-11(19)8-12(14)20/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCIZSZXTLANRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate leaving group.

    Formation of the Imino Group: The imino group is typically formed by the condensation of the benzothiazole derivative with an acyl chloride or anhydride.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents like sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction of the imino group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with DNA: Bind to DNA and interfere with replication or transcription processes.

    Modulate Receptor Activity: Act as an agonist or antagonist to various receptors.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Structural Features Biological Activity Synthesis Method References
Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (Target) Benzothiazole core, dichlorophenoxyacetyl imino, methyl ester Hypothesized pesticidal/herbicidal Likely coupling of 2-aminobenzothiazole with dichlorophenoxyacetyl chloride Inferred
Ethyl 2-(2-(1H-indol-3-yl)benzothiazol-3-yl)-2-cyanoacetate Benzothiazole-indole hybrid, cyano group Antimicrobial (potential) Three-component reaction with indole derivatives
Methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methylbenzothiazol-3-yl]acetate Sulfamoylbenzoyl imino, cyanoethyl groups Unreported; likely polar Multi-step acylation with sulfamoylbenzoyl chloride
(Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Thiazole-amino group, methoxyimino, methyl ester Cephalosporin intermediate Alkylation of mica ester in methanol
Metsulfuron-methyl (from ) Triazine core, sulfonylurea linkage, methyl ester Herbicidal Condensation of triazine sulfonamide with methyl carbamate

Key Findings from Comparative Studies

Biological Activity: The dichlorophenoxy group in the target compound may enhance lipid solubility, improving membrane penetration in pests or weeds, akin to sulfonylurea herbicides (e.g., metsulfuron-methyl) . In contrast, amino-thiazole derivatives (e.g., (Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate) are pivotal in antibiotic synthesis due to their β-lactam compatibility .

Synthetic Routes: The target compound likely employs a coupling reaction similar to benzothiazole-indole hybrids () but substitutes indole with dichlorophenoxyacetyl chloride. Sulfamoyl analogs () require additional steps for sulfamoyl group introduction, increasing synthetic complexity compared to the target compound.

Crystallographic Stability: Hydrogen bonding (N–H⋯O/N) and π-π interactions stabilize crystal structures of benzothiazole derivatives, as observed in thiazole-pharmaceutical intermediates .

Acidity and Solubility: The phenolic and carboxylic protons in azo-benzothiazole derivatives () exhibit distinct pKa values (2.5–4.5), influencing solubility. The target compound’s ester and non-ionizable dichlorophenoxy groups likely render it less water-soluble than sulfonamide analogs .

Research Implications and Limitations

  • Agrochemical Potential: The dichlorophenoxy group aligns with herbicidal motifs, but efficacy studies are needed to confirm activity against specific weed species.
  • Pharmaceutical Relevance: While amino-thiazole analogs are antibiotic precursors, the dichlorophenoxy group’s toxicity may limit the target compound’s therapeutic use.

Biological Activity

Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic compound with potential biological applications. Its molecular structure includes significant functional groups that may contribute to its biological activity. The compound is primarily studied for its effects in pharmacological contexts, particularly in relation to antitumor and antibacterial activities.

  • CAS Number : 865198-97-6
  • Molecular Formula : C18H15Cl2N3O6S2
  • Molecular Weight : 504.35 g/mol
  • IUPAC Name : methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study evaluated the anticancer activity of various compounds against a panel of 58 NCI cancer cell lines. The results showed that certain derivatives had promising cytotoxic effects, suggesting that the benzothiazole moiety may play a crucial role in inhibiting cancer cell proliferation .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored in various studies:

  • Inhibition Studies : Similar compounds have been tested for their ability to inhibit bacterial growth. The presence of the dichlorophenoxy group is hypothesized to enhance the antibacterial properties by increasing membrane permeability and disrupting bacterial cell wall synthesis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell survival.
  • Induction of Apoptosis : Research indicates that related compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Anticancer Significant cytotoxicity against multiple cancer cell lines
Antibacterial Effective inhibition of Gram-positive and Gram-negative bacteria

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